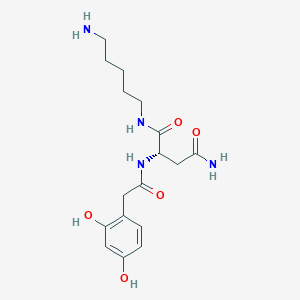

2,4-Dihydroxyphenylacetylasparaginyl cadaverine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

d-Tubocurarin ist ein giftiges Benzylisoquinolin-Alkaloid, das historisch bekannt ist für seine Verwendung als Pfeilgift durch indigene Südamerikaner . Es wurde erstmals 1935 von Harold King isoliert und klinisch zur Induktion einer neuromuskulären Blockade während Operationen eingesetzt . d-Tubocurarin ist ein nicht-depolarisierendes neuromuskuläres Blockierungsmittel, das durch Hemmung der Acetylcholinaktivität an der neuromuskulären Synapse wirkt .

Herstellungsmethoden

d-Tubocurarin wird hauptsächlich aus der Rinde der südamerikanischen Pflanze Chondrodendron tomentosum gewonnen . Die synthetische Herstellung von d-Tubocurarin umfasst mehrere Schritte, darunter die Extraktion des Alkaloids aus dem Pflanzenmaterial, gefolgt von Reinigungsprozessen . Industrielle Produktionsmethoden umfassen oft die Verwendung von Lösungsmitteln wie Methanol und Ethanol für die Extraktion und Reinigung .

Vorbereitungsmethoden

d-Tubocurarine is primarily obtained from the bark of the South American plant Chondrodendron tomentosum . The synthetic preparation of d-Tubocurarine involves several steps, including the extraction of the alkaloid from the plant material, followed by purification processes . Industrial production methods often involve the use of solvents like methanol and ethanol for extraction and purification .

Analyse Chemischer Reaktionen

d-Tubocurarin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von d-Tubocurarin zur Bildung von Chinonderivaten führen .

Wissenschaftliche Forschungsanwendungen

d-Tubocurarin wurde ausgiebig für seine Anwendungen in Chemie, Biologie, Medizin und Industrie untersucht. In der Medizin wurde es historisch als Muskelrelaxans während Operationen verwendet . In der wissenschaftlichen Forschung wird d-Tubocurarin verwendet, um die Mechanismen der neuromuskulären Übertragung und die Auswirkungen von neuromuskulären Blockierungsmitteln zu untersuchen . Es wird auch in pharmakologischen Studien verwendet, um die Wechselwirkungen von Alkaloiden mit nikotinischen Acetylcholinrezeptoren zu untersuchen .

Wirkmechanismus

d-Tubocurarin übt seine neuromuskulären Blockierwirkungen aus, indem es die Acetylcholinaktivität an den postsynaptischen nikotinischen Rezeptoren hemmt . Es wirkt als reversibler kompetitiver Antagonist, wodurch die Wahrscheinlichkeit einer Aktivierung durch Acetylcholin verringert und eine Depolarisation der betroffenen Nerven verhindert wird . Dieser Mechanismus unterscheidet d-Tubocurarin von anderen neuromuskulären Blockierungsmitteln und klassifiziert es als ein nicht-depolarisierendes neuromuskuläres Blockierungsmittel .

Wirkmechanismus

d-Tubocurarine exerts its neuromuscular blocking effects by inhibiting acetylcholine activity at the post-synaptic nicotinic receptors . It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes d-Tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker .

Vergleich Mit ähnlichen Verbindungen

d-Tubocurarin wird oft mit anderen neuromuskulären Blockierungsmitteln wie Rocuronium und Cisatracurium verglichen . Im Gegensatz zu d-Tubocurarin haben diese neueren Mittel eine kürzere Wirkdauer und weniger Nebenwirkungen . Andere ähnliche Verbindungen umfassen Bisbenzylisoquinolin-Alkaloide wie BBIQA1 und BBIQA2, die eine ähnliche Affinität zu nikotinischen Acetylcholinrezeptoren haben, sich jedoch in ihrer Potenz und ihrem Wirkmechanismus unterscheiden .

Eigenschaften

CAS-Nummer |

112111-38-3 |

|---|---|

Molekularformel |

C17H26N4O5 |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |

InChI-Schlüssel |

XAMAJKAMABMMPO-ZDUSSCGKSA-N |

SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

Isomerische SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |

Kanonische SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

Synonyme |

2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.